Methyl (R)-3-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylate
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Overview
Description
®-Methyl 3-(tert-butoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amine group. This compound is significant in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 3-(tert-butoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylate typically involves the protection of the amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
®-Methyl 3-(tert-butoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group, often using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection of the Boc group, and various oxidizing and reducing agents as mentioned above. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-Methyl 3-(tert-butoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of ®-Methyl 3-(tert-butoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylate involves the protection of the amine group by the Boc group. This protection prevents unwanted reactions at the amine site, allowing for selective transformations of other functional groups. The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine .
Comparison with Similar Compounds
Similar Compounds
®-3-(tert-Butoxycarbonylamino)piperidine: Similar in structure, this compound also features a Boc-protected amine group and is used in similar applications.
®-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid: Another Boc-protected compound used in the synthesis of pharmaceutical intermediates.
Uniqueness
®-Methyl 3-(tert-butoxycarbonylamino)-2,3-dihydro-1H-indene-5-carboxylate is unique due to its indene backbone, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical compounds.
Properties
Molecular Formula |
C16H21NO4 |
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Molecular Weight |
291.34 g/mol |
IUPAC Name |
methyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-5-carboxylate |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-13-8-7-10-5-6-11(9-12(10)13)14(18)20-4/h5-6,9,13H,7-8H2,1-4H3,(H,17,19)/t13-/m1/s1 |
InChI Key |
GEBKASLAGFRJDP-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC2=C1C=C(C=C2)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)C(=O)OC |
Origin of Product |
United States |
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